![molecular formula C13H17NO B1601662 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane CAS No. 54745-75-4](/img/structure/B1601662.png)
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane
Overview
Description
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane is a bicyclic compound that features a unique structure with a nitrogen and oxygen atom incorporated into the ring system.
Mechanism of Action
Target of Action
The primary targets of 3-Benzyl-8-oxa-3-azabicyclo[32The compound’s structure is similar to the family oftropane alkaloids , which are known to interact with various biological targets .
Mode of Action
The exact mode of action of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane is not well-documented. Given its structural similarity to tropane alkaloids, it may interact with its targets in a similar manner. Tropane alkaloids are known for their wide array of interesting biological activities .
Biochemical Pathways
The biochemical pathways affected by 3-Benzyl-8-oxa-3-azabicyclo[32Tropane alkaloids, which share a similar structure, are known to affect various biochemical pathways .
Result of Action
The molecular and cellular effects of 3-Benzyl-8-oxa-3-azabicyclo[32Given its structural similarity to tropane alkaloids, it may have a wide array of interesting biological activities .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, storage temperature can affect the compound’s stability . Furthermore, the compound should be handled carefully to avoid dust formation and inhalation of vapors, mist, or gas .
Biochemical Analysis
Biochemical Properties
It is known that the 8-azabicyclo[3.2.1]octane scaffold, which is a part of this compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities .
Cellular Effects
It is known that azabicyclo[3.2.1]octane derivatives have shown cytotoxic activity on different tumor cell lines, such as glioblastoma (GBM), medulloblastoma (MB), and hepatocellular carcinoma (HCC) cell lines .
Molecular Mechanism
It is known that azabicyclo[3.2.1]octane derivatives have shown agonist activity in κ-opioid receptors (KOR) .
Temporal Effects in Laboratory Settings
It is known that this compound is stable when stored in a refrigerator .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane can be achieved through various methods. One common approach involves the enantioselective construction of the 8-azabicyclo[3.2.1]octane scaffold, which is a central core in the family of tropane alkaloids . This process often relies on the enantioselective construction of an acyclic starting material that contains all the required stereochemical information to allow the stereocontrolled formation of the bicyclic scaffold .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include the use of specific catalysts and reagents to facilitate the formation of the desired bicyclic structure .
Chemical Reactions Analysis
Types of Reactions
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using specific reagents and conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like tempo oxoammonium tetrafluoroborate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced derivatives of the original compound .
Scientific Research Applications
Drug Development
The compound serves as an important intermediate in the synthesis of various pharmaceutical agents. Its structure allows for modifications that can lead to the development of drugs targeting specific biological pathways. Notably, derivatives of 3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane have been studied for their potential as:
- Monoamine Reuptake Inhibitors: These compounds are indicated for the treatment of mood disorders, anxiety, and attention deficit hyperactivity disorder (ADHD). They function by inhibiting the reuptake of neurotransmitters such as serotonin and dopamine, which are crucial in regulating mood and behavior .
Research has indicated that similar compounds exhibit significant biological activities, including:
- Anticancer Properties: Preliminary studies suggest that derivatives may inhibit tumor growth by targeting specific cellular pathways .
- Enzyme Inhibition: Compounds related to this compound have shown potential in inhibiting enzymes like mTOR, which plays a key role in cell growth and proliferation .
Case Study 1: Therapeutic Applications
A study explored the use of 8-azabicyclo[3.2.1]octane derivatives as therapeutic agents for treating depression and anxiety disorders. The findings indicated that these compounds could effectively inhibit monoamine reuptake, offering a promising alternative to traditional antidepressants with fewer side effects .
Case Study 2: Anticancer Research
In vitro assays demonstrated that certain derivatives had potent cytotoxic effects against various cancer cell lines, suggesting their potential as anticancer agents. For example, compounds were tested against PRMT5 (protein arginine methyltransferase 5), showing IC values in the low micromolar range, indicating strong inhibitory activity .
Comparison with Similar Compounds
Similar Compounds
2-Azabicyclo[3.2.1]octane: Another nitrogen-containing bicyclic compound with significant potential in drug discovery.
8-Oxa-3-azabicyclo[3.2.1]octane: A similar compound with an oxygen atom incorporated into the ring system, used in various synthetic applications.
Uniqueness
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane is unique due to its specific substitution pattern and the presence of both nitrogen and oxygen atoms in the bicyclic structure. This unique arrangement imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Biological Activity
3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane is a bicyclic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings.
Structural Overview
The compound possesses a molecular formula of CHNO and a molecular weight of approximately 201.26 g/mol. Its structure includes a benzyl group attached to a bicyclic core that incorporates both oxygen and nitrogen atoms, enhancing its lipophilicity and potentially influencing its pharmacological properties .
Target Interactions
This compound shares structural similarities with tropane alkaloids, which are known to interact with various biological targets, particularly receptors involved in neurotransmission and pain modulation . The primary targets include:
- Kappa Opioid Receptors : Research indicates that derivatives of this compound may act as selective antagonists at kappa opioid receptors, which are implicated in pain relief and mood regulation .
- Mu Opioid Receptors : Some studies suggest potential applications as mu opioid receptor antagonists, which could help mitigate side effects associated with opioid use .
Biochemical Pathways
The compound is believed to affect several biochemical pathways related to pain perception and neuropharmacology. Its interactions may modulate neurotransmitter release and receptor activity, leading to analgesic effects .
Biological Activities
Research has highlighted several notable biological activities associated with this compound:
- Analgesic Properties : Studies have shown that this compound exhibits significant analgesic activity in animal models, suggesting its potential for pain management applications .
- Anti-inflammatory Effects : The compound also demonstrates anti-inflammatory properties, making it a candidate for treating conditions characterized by inflammation .
- Neuroactive Effects : Its ability to interact with central nervous system receptors indicates potential neuroactive properties, which could be beneficial in treating neurological disorders .
Pharmacological Studies
A series of pharmacological studies have evaluated the efficacy of this compound in various contexts:
- Kappa Opioid Receptor Antagonism : One study identified derivatives with high potency as kappa opioid receptor antagonists (IC values as low as 20 nM), demonstrating their potential for therapeutic applications without central nervous system exposure .
- Analgesic Efficacy : In laboratory settings, compounds similar to this compound were shown to alleviate pain effectively in mammalian models, highlighting their analgesic capabilities .
Synthetic Routes
Several synthetic methodologies have been developed for the preparation of this compound:
Method | Description |
---|---|
C–H Oxidation | A tandem reaction involving C–H oxidation followed by oxa-[3,3] Cope rearrangement allows for efficient synthesis of this compound and its analogs . |
Aldol Reaction | Utilizes allylic silylethers in reactions that promote the construction of bicyclic structures . |
These methods not only demonstrate the versatility of synthetic approaches but also pave the way for developing analogs with enhanced biological activity.
Properties
IUPAC Name |
3-benzyl-8-oxa-3-azabicyclo[3.2.1]octane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO/c1-2-4-11(5-3-1)8-14-9-12-6-7-13(10-14)15-12/h1-5,12-13H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPBWDMKQQRHHZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CN(CC1O2)CC3=CC=CC=C3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90476932 | |
Record name | 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54745-75-4 | |
Record name | 3-(Phenylmethyl)-8-oxa-3-azabicyclo[3.2.1]octane | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54745-75-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Benzyl-8-oxa-3-azabicyclo[3.2.1]octane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90476932 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.